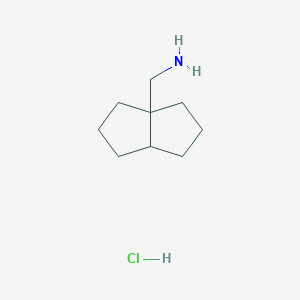

![molecular formula C16H21F6N3S B6295213 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(2R)-2-(dimethylamino)-3-methylbutyl]thiourea, 98%, (99% ee) CAS No. 2415751-57-2](/img/structure/B6295213.png)

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(2R)-2-(dimethylamino)-3-methylbutyl]thiourea, 98%, (99% ee)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

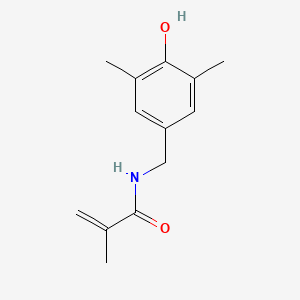

“N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(2R)-2-(dimethylamino)-3-methylbutyl]thiourea” is a derivative of (thio)urea and has been used extensively as an organocatalyst in organic chemistry . It was developed by Schreiner’s group and is often referred to as Schreiner’s thiourea . It plays a crucial role in the development of H-bond organocatalysts .

Chemical Reactions Analysis

This compound is known for its ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in transition states using explicit double hydrogen bonding . It’s used extensively in promoting organic transformations .Wissenschaftliche Forschungsanwendungen

Chemosensors for Environmental and Biological Analysis

Thiourea derivatives are significant in developing chemosensors due to their nucleophilic characteristics, allowing for effective detection of environmental pollutants and various analytes. These compounds are used in sensitive, selective, fluorimetric, and colorimetric chemosensors for detecting anions and neutral analytes in biological, environmental, and agricultural samples. This indicates their potential in environmental monitoring and safety assessments (Al-Saidi & Khan, 2022).

Coordination Chemistry and Biological Applications

Research on thiourea derivatives in coordination chemistry has shown their capability to act as ligands, forming complexes with transition metals. These complexes have novel applications in medicinal chemistry, including antimicrobial and antitumor activities, highlighting the potential of thiourea derivatives in drug design and pharmaceutical research (Saeed, Flörke, & Erben, 2014).

Radioprotective Effects

Studies on novel thiourea compounds have demonstrated radioprotective effects on biological systems, such as reducing chromosome aberrations and increasing survival rates in irradiated plants. This research suggests the potential use of thiourea derivatives in protecting against radiation damage, which could be beneficial in nuclear medicine and radiobiology (Mehandjiev et al., 2002).

Gold Leaching Processes

Thiourea has been explored as an alternative to cyanide in gold leaching processes, demonstrating its potential in the extraction of gold from auriferous materials. While the stability and environmental impact of thiourea are concerns, its effectiveness in solubilizing gold species suggests possible applications in the mining industry and environmental remediation (Li & Miller, 2006).

Anti-inflammatory Properties

Thiourea derivatives have been screened for their anti-inflammatory properties through molecular docking studies, indicating their potential as candidate drugs for treating inflammatory diseases. The structural features of thiourea derivatives contribute significantly to their binding potential, showing promise in drug development and therapeutic applications (Nikolic, Mijajlovic, & Nedeljković, 2022).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2R)-2-(dimethylamino)-3-methylbutyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F6N3S/c1-9(2)13(25(3)4)8-23-14(26)24-12-6-10(15(17,18)19)5-11(7-12)16(20,21)22/h5-7,9,13H,8H2,1-4H3,(H2,23,24,26)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIPDTNXZGWVLK-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CNC(=S)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CNC(=S)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F6N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

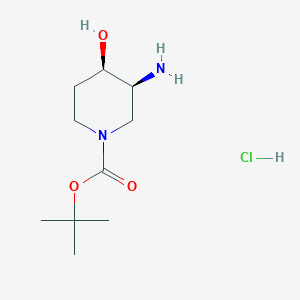

![[(1-Ethyl-1H-imidazol-4-yl)methyl]amine dihydrochloride, 95%](/img/structure/B6295156.png)

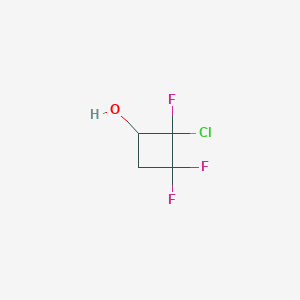

![([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tris(trifluoroacetate), 95%](/img/structure/B6295159.png)

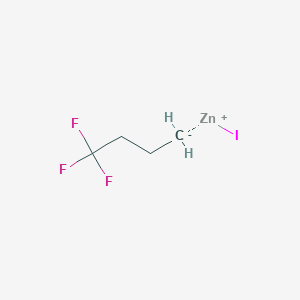

![1-[(1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(R)-1-(naphthalen-1-yl)ethyl]thiourea, 95%, (99% ee)](/img/structure/B6295198.png)

![(R)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295233.png)

![(R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295235.png)